

# Spectroscopic Profile of 4-Iodobenzylamine: A Technical Overview

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## Compound of Interest

Compound Name: 4-Iodobenzylamine

Cat. No.: B181653

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This technical guide provides a summary of available spectroscopic data for **4-Iodobenzylamine** (CAS No: 39959-59-6), a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimentally derived spectra in public databases and scientific literature, this document primarily presents predicted mass spectrometry data. While extensive searches for experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data were conducted, no specific spectra for **4-Iodobenzylamine** could be located.

## Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio ( $m/z$ ) of one or more molecules in a sample. The following table summarizes the predicted mass spectrometry data for **4-Iodobenzylamine**, including various adducts that may be observed under different ionization conditions.

Adduct	Predicted m/z
[M+H] <sup>+</sup>	233.97743
[M+Na] <sup>+</sup>	255.95937
[M-H] <sup>-</sup>	231.96287
[M] <sup>+</sup>	232.96960
[M] <sup>-</sup>	232.97070

## Experimental Protocols

While specific experimental data for **4-Iodobenzylamine** is not provided, the following are generalized protocols for the spectroscopic techniques discussed. These methodologies represent standard practices in the field for obtaining NMR, IR, and MS data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for <sup>1</sup>H). The sample is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) containing a small amount of tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS. For <sup>13</sup>C NMR, the spectrum is often proton-decoupled to simplify the signals to single lines for each unique carbon atom.

### Infrared (IR) Spectroscopy:

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent. The spectrum is typically recorded over a range of 4000 to 400 cm<sup>-1</sup>, and the positions of absorption bands are reported in reciprocal centimeters (cm<sup>-1</sup>).

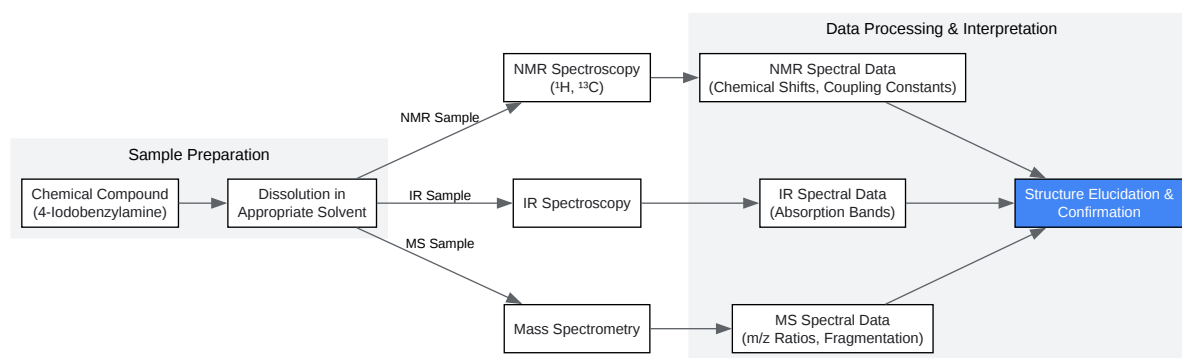
### Mass Spectrometry (MS):

Mass spectra can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI). In ESI-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer, where it is ionized to form gaseous ions. The mass

analyzer then separates the ions based on their mass-to-charge ratio. In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam, causing fragmentation of the molecule.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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A generalized workflow for spectroscopic analysis of a chemical compound.

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